
Methyl 2-(3-chlorobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-クロロベンゾイルアミノ)-5-((4-エトキシフェニル)カルバモイル)-4-メチルチオフェン-3-カルボン酸メチルは、チオフェン誘導体のクラスに属する複雑な有機化合物です。チオフェンは、さまざまな化学反応においてその安定性と汎用性で知られている硫黄を含む複素環式化合物です。
準備方法
合成経路と反応条件
2-(3-クロロベンゾイルアミノ)-5-((4-エトキシフェニル)カルバモイル)-4-メチルチオフェン-3-カルボン酸メチルの合成は、通常、複数段階の有機反応を伴います。出発物質には、通常、3-クロロ安息香酸、4-エトキシアニリン、およびチオフェン誘導体が含まれます。合成は、次の手順に分解できます。
アミド化反応: 3-クロロ安息香酸は、アミン(4-エトキシアニリンなど)と反応して、3-クロロベンゾアミドを生成します。
カルバモイル化: 3-クロロベンゾアミドは、チオフェン誘導体とカルバモイル化反応を起こし、カルバモイル基を導入します。
エステル化: 最後の段階では、カルボキシル基をメタノールでエステル化して、メチルエステルを生成します。
工業生産方法
この化合物の工業生産方法は、収量と純度を最大化するために、上記の合成経路の最適化を伴う可能性があります。これには、触媒の使用、制御された反応条件(温度、圧力、pH)、および再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
2-(3-クロロベンゾイルアミノ)-5-((4-エトキシフェニル)カルバモイル)-4-メチルチオフェン-3-カルボン酸メチルは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を修飾するために酸化することができます。
還元: 還元反応は、酸素含有基を除去するか、二重結合を還元するために使用できます。
置換: この化合物は、特にチオフェン環またはベンゾアミド部分で、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤がしばしば使用されます。
置換: ハロゲン(Cl₂、Br₂)または求核剤(NH₃、OH⁻)などの試薬を使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究アプリケーション
化学: より複雑な分子の合成における中間体として使用されます。
医学: 特に抗炎症および抗がん研究において、医薬品としての可能性について調査されています。
産業: 有機半導体やポリマーなどの高度な材料の開発に使用されています。
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
2-(3-クロロベンゾイルアミノ)-5-((4-エトキシフェニル)カルバモイル)-4-メチルチオフェン-3-カルボン酸メチルの作用機序には、特定の分子標的との相互作用が関係しています。これらの標的には、酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物は、これらの標的に結合してその活性を調節することにより、その効果を発揮し、細胞プロセスと経路の変化につながる可能性があります。
類似化合物の比較
類似化合物
- 2-(3-ブロモベンゾイルアミノ)-5-((4-エトキシフェニル)カルバモイル)-4-メチルチオフェン-3-カルボン酸メチル
- 2-(3-フルオロベンゾイルアミノ)-5-((4-エトキシフェニル)カルバモイル)-4-メチルチオフェン-3-カルボン酸メチル
- 2-(3-ヨードベンゾイルアミノ)-5-((4-エトキシフェニル)カルバモイル)-4-メチルチオフェン-3-カルボン酸メチル
独自性
2-(3-クロロベンゾイルアミノ)-5-((4-エトキシフェニル)カルバモイル)-4-メチルチオフェン-3-カルボン酸メチルは、3-クロロベンゾイルアミノ基の存在により独自性があります。この基は、反応性と生物学的標的との相互作用に影響を与える可能性があります。これは、ベンゾアミド部分に異なるハロゲン置換基(たとえば、臭素、フッ素、ヨウ素)を持つ可能性のある他の類似化合物とは異なります。
類似化合物との比較
Similar Compounds
- Methyl 2-(3-bromobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Methyl 2-(3-fluorobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Methyl 2-(3-iodobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Uniqueness
Methyl 2-(3-chlorobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is unique due to the presence of the 3-chlorobenzamido group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different halogen substituents (e.g., bromine, fluorine, iodine) on the benzamide moiety.
特性
分子式 |
C23H21ClN2O5S |
|---|---|
分子量 |
472.9 g/mol |
IUPAC名 |
methyl 2-[(3-chlorobenzoyl)amino]-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5S/c1-4-31-17-10-8-16(9-11-17)25-21(28)19-13(2)18(23(29)30-3)22(32-19)26-20(27)14-6-5-7-15(24)12-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
InChIキー |
NSITYNDZVSMDGO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


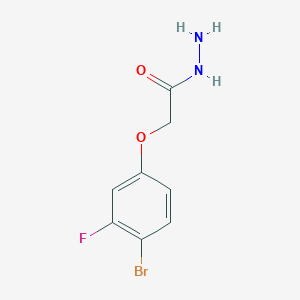

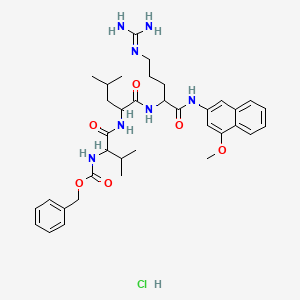
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)
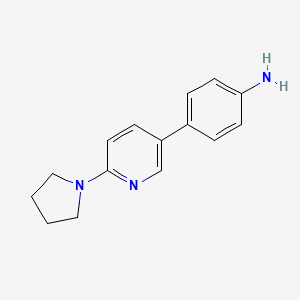



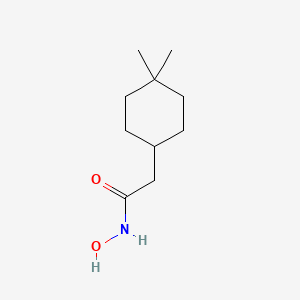
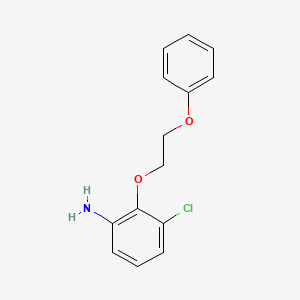

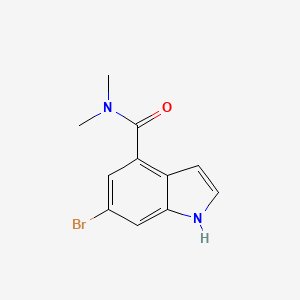
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)

